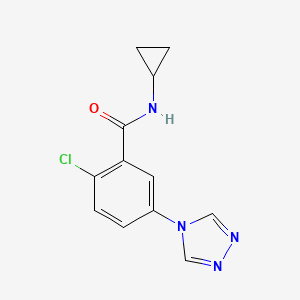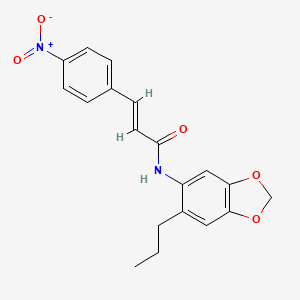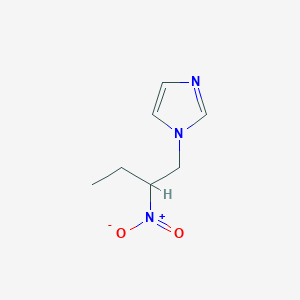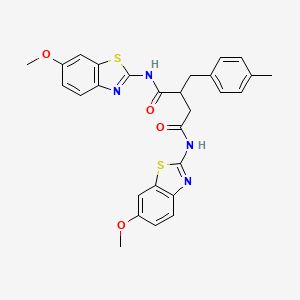
2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzene ring substituted with a chloro group, a cyclopropyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps One common method starts with the chlorination of a benzene derivative to introduce the chloro group This is followed by the formation of the triazole ring through a cyclization reaction involving appropriate precursors
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the triazole ring or other parts of the molecule.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could result in a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloro and cyclopropyl groups can enhance the compound’s binding affinity and selectivity for its targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: This compound also features a triazole ring and has been studied for its antiviral and antimicrobial activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-chloro-N-cyclopropyl-5-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the combination of its chloro, cyclopropyl, and triazole groups. This combination provides a distinct set of chemical and biological properties that can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C12H11ClN4O |
|---|---|
Molecular Weight |
262.69 g/mol |
IUPAC Name |
2-chloro-N-cyclopropyl-5-(1,2,4-triazol-4-yl)benzamide |
InChI |
InChI=1S/C12H11ClN4O/c13-11-4-3-9(17-6-14-15-7-17)5-10(11)12(18)16-8-1-2-8/h3-8H,1-2H2,(H,16,18) |
InChI Key |
UQHBJCYPMVWYKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)
![1H-Pyrazole-3-carboxylic acid, 1-methyl-, 4-[[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]carbonyl]phenyl ester](/img/structure/B11074037.png)



![N-[4-(1-benzofuran-2-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B11074062.png)
![1-Allyl-3',5'-dimethyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11074068.png)
![3-acetyl-4-ethyl-1-phenyl-1,3,3a,4,9,9a-hexahydro-2H-pyrrolo[2,3-b]quinoxalin-2-one](/img/structure/B11074075.png)
![4-methyl-N-[2-methyl-5-(morpholine-4-carbonyl)-3-nitrophenyl]benzamide](/img/structure/B11074077.png)
![6H,6'H-7,7'-biimidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B11074085.png)
![[4-(2-Fluorophenyl)piperazin-1-yl]{2-[(4-methylbenzyl)oxy]phenyl}methanethione](/img/structure/B11074093.png)
![Pyrido[1,2-a][1,5]diazocin-8-one, 3-(4-fluorobenzoyl)-1,2,3,4,5,6-hexahydro-1,5-methano-](/img/structure/B11074106.png)
